

A Comprehensive Technical Guide to Diisopropyl Methylphosphonate (DIMP)

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Compound of Interest

Compound Name: *Diisopropyl methylphosphonate*

Cat. No.: *B075052*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Diisopropyl Methylphosphonate** (DIMP), a significant organophosphorus compound. It details its chemical properties, synthesis, metabolic fate, and analytical methodologies, serving as a crucial resource for professionals in research and development. DIMP, also known as diisopropyl methanephosphonate, is recognized as a chemical byproduct in the manufacturing of the nerve agent Sarin (GB) and is also utilized as a simulant for chemical warfare agents in research and calibration of detection equipment.^{[1][2][3][4][5]}

Core Chemical and Physical Properties

Diisopropyl methylphosphonate is a colorless liquid at standard temperature and pressure.^{[1][6]} Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C7H17O3P	[1][2][7][8]
Molecular Weight	180.18 g/mol	[1][7]
Molar Mass	180.184 g·mol ⁻¹	[2]
Density	0.976 g/mL	[2]
Boiling Point	215 °C (419 °F; 488 K)	[2]
Flash Point	98 °C (208 °F; 371 K)	[2]
CAS Number	1445-75-6	[1][7]

Experimental Protocols

This section outlines key experimental procedures related to the synthesis and analysis of **Diisopropyl Methylphosphonate**.

Synthesis of **Diisopropyl Methylphosphonate** via the Arbusov Rearrangement

A common and effective method for the preparation of **diisopropyl methylphosphonate** is a modification of the Arbusov rearrangement.[9] This reaction involves the treatment of triisopropyl phosphite with methyl iodide.[9][10]

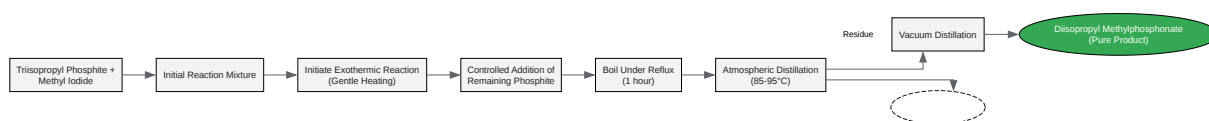
Materials and Equipment:

- Triisopropyl phosphite (free from diisopropyl hydrogen phosphite)[9]
- Methyl iodide
- Round-bottom flask
- Reflux condenser
- Vigreux column (50-75 cm)
- Distillation apparatus

- Heating mantle or free flame with gauze

Procedure:

- A small quantity of methyl iodide is introduced into a flask containing a portion of the triisopropyl phosphite.[9]
- The mixture is gently heated until an exothermic reaction commences. The heat source is then removed.[9]
- The remaining triisopropyl phosphite is added at a rate that maintains a brisk boiling of the mixture. External heating may be reapplied towards the end of the addition if necessary.[9]
- Once the addition is complete, the mixture is boiled under reflux for one hour.[9]
- Following reflux, the apparatus is set up for distillation using a Vigreux column. The bulk of the isopropyl iodide byproduct is distilled off at a temperature of 85–95°C under atmospheric pressure.[9]
- The remaining product is then distilled under reduced pressure to yield pure **diisopropyl methylphosphonate**.



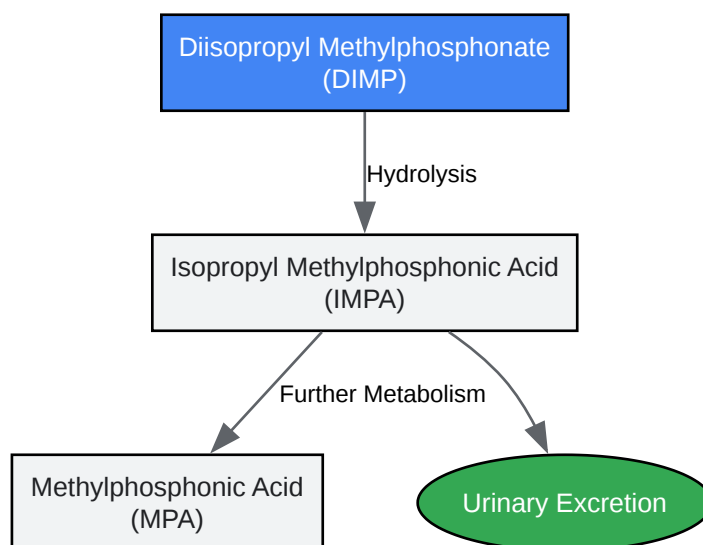
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Arbusov rearrangement for DIMP synthesis.

Metabolism and Biological Fate

Upon entering a biological system, **diisopropyl methylphosphonate** is rapidly absorbed and metabolized.[1][11] The primary metabolic pathway involves the hydrolysis of one of the

isopropyl ester linkages, leading to the formation of isopropyl methylphosphonic acid (IMPA).[1][6][11] Further metabolism can result in the formation of methylphosphonic acid (MPA).[1][11] These metabolites are primarily excreted through urine.[1][11] The metabolic conversion to IMPA is a saturable process, particularly at high doses.[11]



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Metabolic pathway of DIMP.

Analytical Methodologies

A variety of analytical techniques are available for the detection and quantification of **diisopropyl methylphosphonate** and its metabolites in both biological and environmental samples.[12]

For Biological Samples (Plasma, Urine, Feces):

- **Sample Preparation:** Samples are typically treated with cold acetonitrile to precipitate proteins, followed by centrifugation. Fecal samples may first be homogenized with distilled water.[12]
- **Chromatographic Separation:** The resulting supernatant is fractionated using reverse-phase high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[12]

- Detection and Identification: Gas chromatography (GC) coupled with mass spectrometry (MS) and proton nuclear magnetic resonance (NMR) are used for the definitive identification of the separated fractions.[12]

For Environmental Samples (Air, Soil, Water):

- Gas Chromatography (GC): This is a primary method for analysis, often coupled with detectors such as a flame ionization detector (FID), flame photometric detector (FPD), or mass spectrometry (MS).[12]
- Ion Mobility Spectrometry (IMS): A sensitive technique used for the trace detection of DIMP in air samples.[4][13]
- Spectroscopy: Infrared and Raman spectroscopy can also be employed for the determination of DIMP.[12][14]

The selection of the analytical method depends on the sample matrix, the required detection limits, and the purpose of the analysis, whether for environmental monitoring or forensic investigation.[12][13]

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